molecular formula C10H12Cl3N3 B2634720 [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 1909319-89-6

[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2634720
CAS No.: 1909319-89-6
M. Wt: 280.58
InChI Key: JHSWAHZMOBKBRN-UHFFFAOYSA-N
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Description

[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C10H10ClN3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with imidazole under specific conditions. The nitro group is reduced to an amine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can bind to specific proteins or enzymes, making it useful in the study of protein-ligand interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of advanced materials and coatings .

Mechanism of Action

The mechanism of action of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can lead to changes in biochemical pathways, influencing various cellular processes .

Comparison with Similar Compounds

Uniqueness: What sets [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the chloro and imidazole groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

(2-chloro-6-imidazol-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.2ClH/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14;;/h1-5,7H,6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSWAHZMOBKBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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